molecular formula C14H9N3 B1617175 4,4'-Iminobisbenzonitrile CAS No. 36602-05-8

4,4'-Iminobisbenzonitrile

Cat. No. B1617175
CAS RN: 36602-05-8
M. Wt: 219.24 g/mol
InChI Key: LTCYVXGIJJJJND-UHFFFAOYSA-N
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Description

4,4’-Iminobisbenzonitrile , also known as IBBN , is an organic compound with the chemical formula C14H9N3 . It belongs to the class of aromatic nitriles and is characterized by its two benzene rings connected by an imino (–NH–) bridge. IBBN is a white to pale yellow crystalline solid.



Synthesis Analysis

The synthesis of IBBN involves the reaction between 4-aminobenzonitrile and 4-cyanobenzonitrile . This condensation reaction leads to the formation of the imino bridge, resulting in the symmetric structure of IBBN.



Molecular Structure Analysis

The molecular structure of IBBN consists of two benzene rings connected by a central nitrogen atom. The IBBN molecule is planar due to the conjugation of π-electrons across the aromatic rings. The imino group provides rigidity to the structure.



Chemical Reactions Analysis


  • Hydrolysis : IBBN can undergo hydrolysis in acidic or basic conditions, yielding 4-aminobenzonitrile and 4-cyanobenzonitrile.

  • Reduction : Reduction of IBBN using hydrogen gas and a suitable catalyst can lead to the formation of 4,4’-diaminobenzonitrile.

  • Arylation : IBBN can participate in arylation reactions, where it acts as a nucleophile to replace a hydrogen atom with an aryl group.



Physical And Chemical Properties Analysis


  • Melting Point : IBBN melts at approximately 220°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone, chloroform, and methanol.

  • Stability : IBBN is stable under normal conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : IBBN is considered toxic if ingested or inhaled. Proper handling precautions are necessary.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : IBBN should be handled with care to prevent contamination of water sources.


Future Directions


  • Polymer Applications : Investigate novel polymer blends and composites incorporating IBBN for improved material properties.

  • Biomedical Research : Explore IBBN-based materials for drug delivery systems or tissue engineering scaffolds.

  • Green Synthesis : Develop eco-friendly methods for IBBN synthesis.


properties

IUPAC Name

4-(4-cyanoanilino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYVXGIJJJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190085
Record name 4,4'-Iminobisbenzonitrile
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Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Iminobisbenzonitrile

CAS RN

36602-05-8
Record name 4,4′-Iminobis[benzonitrile]
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